6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-14-12(8-16-18)11(15(19)20)7-13(17-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQPGYWBQOQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves a multistep process. One common method starts with the preparation of a key intermediate, such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This intermediate is then subjected to Friedlander condensation with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Applications
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its pharmacological potential. Below are some of the notable applications:
Antitubercular Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridines, including this compound, against Mycobacterium tuberculosis. In vitro assays demonstrated promising activity against the H37Rv strain of tuberculosis, suggesting that derivatives of this scaffold could serve as lead candidates for developing new antitubercular agents .
Enzyme Inhibition
This compound has shown significant inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : It has been tested for its ability to inhibit α-glucosidase, which is crucial in managing postprandial hyperglycemia in diabetic patients .
- Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been explored as selective inhibitors of tyrosine kinases, which play vital roles in cancer progression and treatment .
Neuroprotective Effects
Compounds within this class have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. They may function by modulating pathways involved in neuronal survival and inflammation .
Treatment of Gastrointestinal Disorders
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can be effective in treating gastrointestinal diseases due to their ability to influence smooth muscle contraction and gastrointestinal motility .
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of pyrazolo[3,4-b]pyridine derivatives:
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and may enhance receptor binding (e.g., PPAR activation in ) .
- Halogen Substituents (e.g., Cl, F) : Increase lipophilicity and metabolic stability, as seen in compounds from and .
- Alkyl Chains (e.g., ethyl) : Enhance steric bulk but reduce solubility, as observed in β-lactamase inhibitors () .
Enzyme Inhibition
- β-Lactamase Inhibition : Fluorinated and hydroxylated derivatives (e.g., compounds 5–7 in ) show moderate to high inhibition, with yields ranging from 27% to 87% .
- PPAR Activation : Pyrazolo[3,4-b]pyridine-4-carboxylic acids recruit coactivators like PGC1α to PPAR, suggesting the target compound’s methoxy group may optimize ligand-receptor interactions .
Anticancer Potential
- Derivatives such as 3-(4-methoxyphenyl)-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine () demonstrate in vitro anticancer activity, implying that the target compound’s methoxyphenyl group could confer similar properties .
Physicochemical Properties
Biological Activity
6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound in focus. In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells.
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases CDK2 and CDK9. These kinases are crucial for cell cycle progression and transcriptional regulation, respectively. The inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, thereby preventing further division and promoting programmed cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to target proteins.
- Core Structure : The pyrazolo[3,4-b]pyridine scaffold is essential for maintaining biological activity, as modifications at this core can lead to significant changes in potency.
Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, compound 9a (which includes our compound as a derivative) showed a total apoptosis rate of 42.19% in HeLa cells compared to control groups. This significant induction of apoptosis correlates with its ability to inhibit CDK2 and CDK9 activities effectively .
| Compound | Cell Line | Apoptosis Rate (%) | CDK Inhibition |
|---|---|---|---|
| 9a | HeLa | 42.19 | Yes |
| 14g | MCF7 | 22.89 | Yes |
| Control | HeLa | 10.00 | - |
Study 2: Selectivity and Toxicity
Another investigation highlighted the selectivity of this compound towards cancer cells over normal cells. The safety profile was assessed using WI-38 normal human lung fibroblast cells, showing minimal cytotoxicity at therapeutic concentrations compared to the significant effects observed in cancerous cells .
Q & A
Q. What are the established synthetic routes for 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what are their critical reaction parameters?
A common method involves cyclocondensation of substituted pyrazole precursors with aldehydes or ketones, followed by functional group modifications. For example, analogous syntheses use condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, catalyzed by palladium or copper in solvents like DMF or toluene . Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid moiety . Key parameters include catalyst choice (Pd/Cu for cross-coupling), solvent polarity, and reaction time to optimize yield (>70% reported in similar systems) .
Q. How can the structural integrity of this compound be validated post-synthesis?
X-ray crystallography is the gold standard for confirming the 3D arrangement of the pyrazolo-pyridine core and substituents . Complementary techniques include:
Q. What are the solubility properties of this compound in common laboratory solvents?
Pyrazolo-pyridine carboxylic acids typically exhibit pH-dependent solubility :
- Poor solubility in non-polar solvents (e.g., hexane).
- Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Enhanced solubility in alkaline aqueous solutions (via deprotonation of -COOH) . Pre-formulation studies with co-solvents (e.g., PEG-400) or cyclodextrins may improve bioavailability for in vivo testing .
Advanced Research Questions
Q. How does the electronic configuration of the pyrazolo[3,4-b]pyridine core influence its reactivity in substitution reactions?
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 3- and 5-positions, while the pyrazole nitrogen acts as a hydrogen bond donor. Computational studies (DFT) on analogous compounds show that the methoxyphenyl group enhances electron density at the pyridine ring, altering regioselectivity in reactions with electrophiles . Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd(OAc)₂) can map reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:
- Assay variability : Use standardized protocols (e.g., ATP-binding assays for kinase inhibition ).
- Purity differences : Validate compound purity via HPLC and control for degradation products .
- Structural analogs : Compare activity against closely related derivatives (e.g., chlorophenyl vs. methoxyphenyl substituents) to identify pharmacophoric elements . Meta-analyses of structure-activity relationships (SAR) can clarify trends .
Q. What computational tools are suitable for predicting the binding affinity of this compound to kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) with kinase crystal structures (e.g., PDB: 1ATP) models interactions between the carboxylic acid group and ATP-binding pockets . MD simulations (AMBER, GROMACS) assess binding stability over time, while QSAR models prioritize derivatives for synthesis .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization .
- Intermediate trapping : Quench reactions at early stages to isolate and characterize intermediates via LC-MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Low yields in cyclization steps (e.g., <50%) are common due to competing side reactions. Solutions include:
Q. How should researchers handle discrepancies in melting point data across literature sources?
Conflicting mp values (e.g., 212–213°C vs. 80–82°C for related compounds ) may stem from polymorphism or impurities. Mitigation strategies:
Q. What safety protocols are critical for handling this compound in the laboratory?
Despite limited toxicity data for the specific compound, general precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
